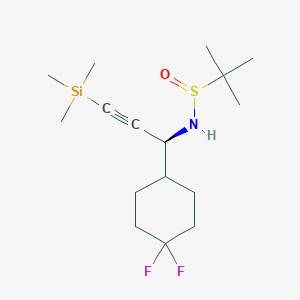
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide: Difluorocyclohexylsulfinamide , is a chiral sulfinamide compound. Let’s break down its structure:
- The central core consists of a cyclohexyl ring with two fluorine atoms at the 4-position.
- Attached to the cyclohexyl ring, we have a prop-2-yn-1-yl group, which contains a silicon atom (trimethylsilyl group).
- The sulfinamide moiety is connected to the prop-2-yn-1-yl group, contributing to the compound’s chirality.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of Difluorocyclohexylsulfinamide. One common approach involves the following steps:
Cyclohexyl Fluorination: Start with cyclohexane and introduce fluorine atoms at the 4-position using a fluorinating agent (e.g., N-fluorobenzenesulfonimide).
Alkyne Functionalization: Convert cyclohexyl fluoride to the corresponding alkyne (prop-2-yn-1-yl) using a base (e.g., potassium hydroxide).
Sulfinamide Formation: React the alkyne with a sulfinamide reagent (e.g., N-phenylsulfinylamine) to obtain Difluorocyclohexylsulfinamide.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production typically employs more efficient methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.
化学反応の分析
Difluorocyclohexylsulfinamide participates in various chemical reactions:
Oxidation: The sulfinamide group can be oxidized to the corresponding sulfonamide.
Reduction: Reduction of the sulfinamide yields the amine.
Substitution: The fluorine atoms on the cyclohexyl ring can undergo substitution reactions.
Base-Catalyzed Rearrangements: The prop-2-yn-1-yl group may undergo rearrangements under basic conditions.
Common reagents include oxidants (e.g., m-CPBA), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
科学的研究の応用
Difluorocyclohexylsulfinamide finds applications in various fields:
Asymmetric Synthesis: Its chirality makes it valuable for asymmetric transformations.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore or building block.
Agrochemicals: It may serve as a precursor for crop protection agents.
Materials Science: Incorporation into polymers or materials with specific properties.
作用機序
The compound’s mechanism of action depends on its specific application. For instance:
- In medicinal chemistry, it could target specific enzymes or receptors.
- In asymmetric synthesis, it acts as a chiral auxiliary, influencing stereochemistry.
類似化合物との比較
Difluorocyclohexylsulfinamide stands out due to its unique combination of a cyclohexyl ring, fluorine atoms, and sulfinamide functionality. Similar compounds include other sulfinamides, but few possess the same structural features.
特性
分子式 |
C16H29F2NOSSi |
|---|---|
分子量 |
349.6 g/mol |
IUPAC名 |
N-[(1S)-1-(4,4-difluorocyclohexyl)-3-trimethylsilylprop-2-ynyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C16H29F2NOSSi/c1-15(2,3)21(20)19-14(9-12-22(4,5)6)13-7-10-16(17,18)11-8-13/h13-14,19H,7-8,10-11H2,1-6H3/t14-,21?/m1/s1 |
InChIキー |
CQPISZLFCSMPNM-CKAQCJTGSA-N |
異性体SMILES |
CC(C)(C)S(=O)N[C@H](C#C[Si](C)(C)C)C1CCC(CC1)(F)F |
正規SMILES |
CC(C)(C)S(=O)NC(C#C[Si](C)(C)C)C1CCC(CC1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


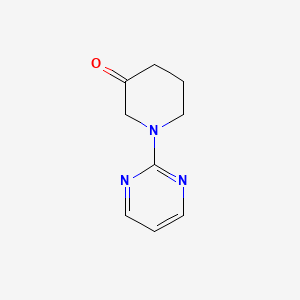
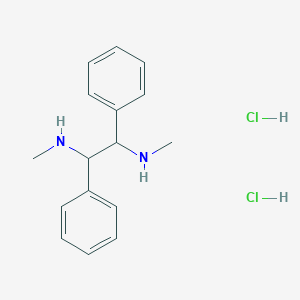
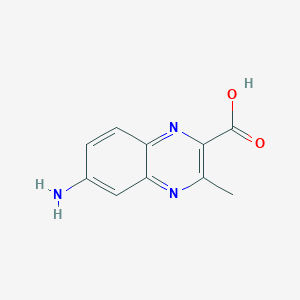
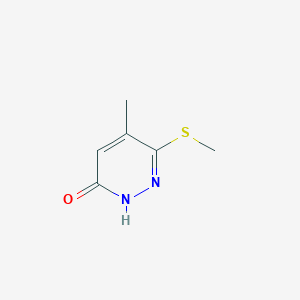
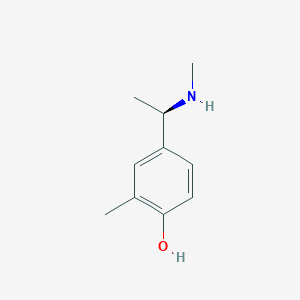
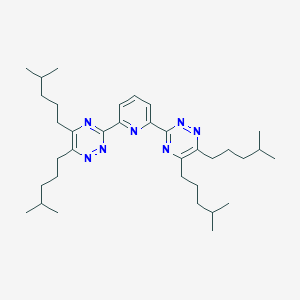
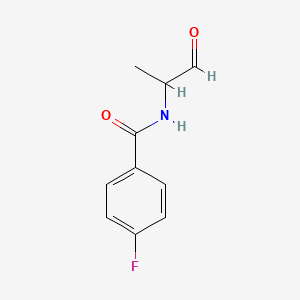
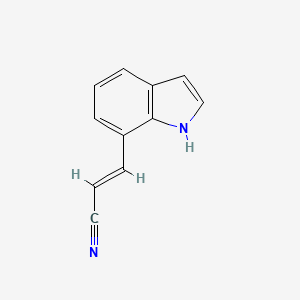
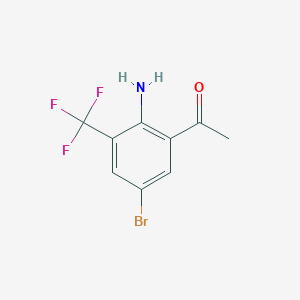
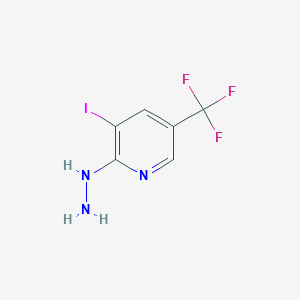
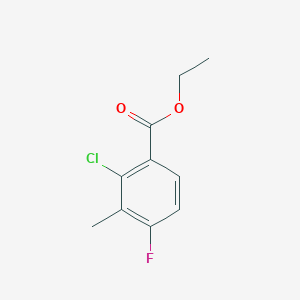
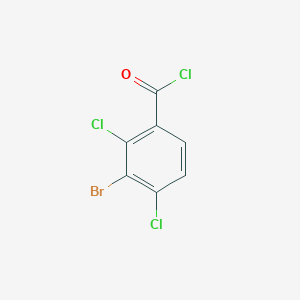
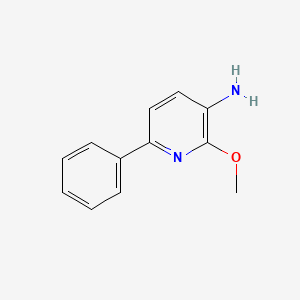
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
